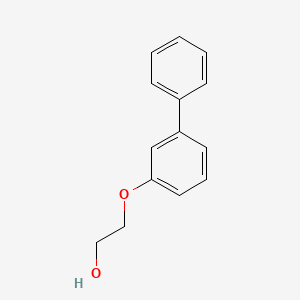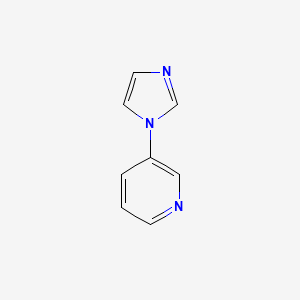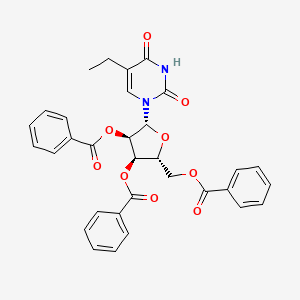
2',3',5'-Tri-O-benzoyl-5-ethyluridine
Descripción general
Descripción
2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is a chemical compound predominantly used in biomedical research . It exhibits immense potential as a chemotherapy agent for various forms of cancer . Studies also suggest its possible utility in combating hepatitis C viral infections .
Molecular Structure Analysis
The molecular formula of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is C32H28N2O9 . Its molecular weight is 584.57 . The InChI key is QHXONHVHMASILU-IYUNARRTSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine include a molecular weight of 584.57 and a molecular formula of C32H28N2O9 . The density is 1.4±0.0 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
2',3',5'-Tri-O-benzoyl-5-ethyluridine has been explored in the context of antitumor activities. Research has shown that compounds related to 2',3',5'-Tri-O-benzoyl-5-ethyluridine exhibit cytotoxic properties toward various cancer cell lines. For instance, derivatives of this compound demonstrated cytotoxicity against B16 murine melanoma cells, as well as against P388 and L1210 cells in culture, suggesting potential applications in cancer treatment (Franchetti et al., 1990), (Srivastava & Robins, 1983).
Synthesis and Pharmaceutical Development
This compound has also been pivotal in the development of various pharmaceuticals. Different synthesis methods and modifications of 2',3',5'-Tri-O-benzoyl-5-ethyluridine have been developed for better efficacy and potential pharmaceutical applications. For example, new methods for synthesizing nucleosides, including analogs of 2',3',5'-Tri-O-benzoyl-5-ethyluridine, have been devised, often leading to improved yields and easier production processes (Yamashita et al., 1989), (Ross et al., 2005).
Antiviral Applications
Compounds structurally similar to 2',3',5'-Tri-O-benzoyl-5-ethyluridine have shown effectiveness in antiviral applications. Various analogs have been synthesized and tested against different viruses, indicating their potential use as antiviral agents. This includes studies evaluating the efficacy against human immunodeficiency virus (HIV) and other significant viral pathogens (Warshaw & Watanabe, 1990).
Mecanismo De Acción
While the specific mechanism of action for 2’,3’,5’-Tri-O-benzoyl-5-ethyluridine is not mentioned, related compounds like uridine triacetate are used to compete with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells . This reduces toxicity and cell-death associated with cytotoxic intermediates .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXONHVHMASILU-IYUNARRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-benzoyl-5-ethyluridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



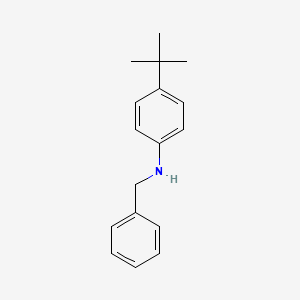


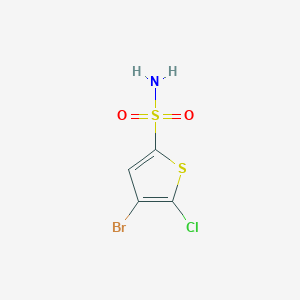
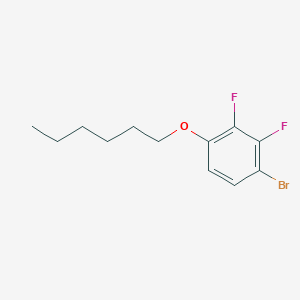
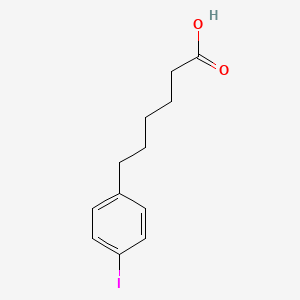
![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)
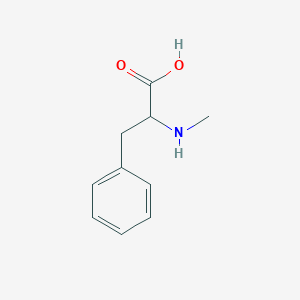

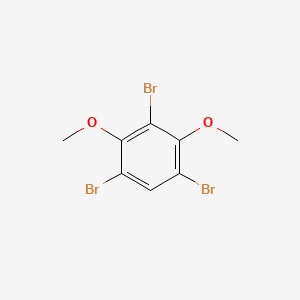
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)

